molecular formula C19H20N2O5S B2407824 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide CAS No. 1100792-20-8

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide

Cat. No. B2407824
CAS RN: 1100792-20-8
M. Wt: 388.44
InChI Key: DLZDLNDBRHQZLL-UHFFFAOYSA-N
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Description

The compound “1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . This moiety is attached to an indoline ring, another type of heterocycle, via a sulfonyl linkage. The indoline ring is further substituted with an ethylcarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and indoline rings would likely result in a somewhat planar structure . The sulfonyl linkage and the ethylcarboxamide group could introduce some steric hindrance, potentially leading to a non-planar overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The sulfonyl group could potentially undergo substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions . The aromatic rings might also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the sulfonyl and carboxamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Enzyme Inhibitory Potential

The synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety involves the reaction of 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, yielding various derivatives. These compounds demonstrated significant inhibitory activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, and moderate inhibition against α-glucosidase. Additionally, some compounds exhibited good antibacterial properties (Irshad et al., 2016).

Design and Pharmacological Evaluation

The design of new sulfonamides with 1,4-benzodioxane nucleus involves multistep synthesis, with their structures confirmed by various spectroscopic techniques. These compounds showed moderate activity against butyrylcholinesterase and acetylcholinesterase, and promising activity against lipoxygenase. The antimicrobial and hemolytic activities of these sulfonamides were also explored, with some demonstrating proficient antimicrobial activities and potential therapeutic utility (Irshad, 2018).

Antimicrobial and Antitumor Applications

Antibacterial Potential

The study on N-substituted sulfonamides bearing the benzodioxane moiety revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their use as valuable antibacterial agents (Abbasi et al., 2016).

Antitumor Activity

A series of substituted dibenzo[1,4]dioxin-1-carboxamides have been synthesized and evaluated for antitumor activity, showing activity against P388 leukemia in vitro and in vivo. These compounds are DNA-intercalating agents with potential as weakly binding antitumor agents (Lee et al., 1992).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its synthesis. Additionally, studies could investigate the potential applications of this compound in various fields, such as medicinal chemistry or materials science .

Mechanism of Action

Target of Action

Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (like cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Similarly, inhibition of lipoxygenase could affect the arachidonic acid pathway, which is involved in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits cholinesterases, it could potentially increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission. If it inhibits lipoxygenase, it could potentially decrease the production of leukotrienes, affecting inflammatory responses .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-20-19(22)16-11-13-5-3-4-6-15(13)21(16)27(23,24)14-7-8-17-18(12-14)26-10-9-25-17/h3-8,12,16H,2,9-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZDLNDBRHQZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide

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